5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine
Overview
Description
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H12FN3O and its molecular weight is 221.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target androgen receptors . These receptors play a crucial role in the regulation of physiological processes such as muscle growth and maintenance.
Mode of Action
It can be inferred from related compounds that it may act as an agonist of its target receptor . This means it binds to the receptor and activates it, leading to a series of downstream effects.
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect pathways related to muscle growth and maintenance .
Pharmacokinetics
Similar compounds have been shown to have a high bioavailability and are metabolized by enzymes such as cyp3a4, ugt1a1, and ugt2b7 . The compound is excreted primarily through feces and urine .
Result of Action
Based on the potential target of action, it can be inferred that it may lead to an increase in muscle mass and strength .
Biochemical Analysis
Biochemical Properties
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt signaling pathways and cellular processes, leading to various biological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and potency . In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained inhibition of specific signaling pathways and alterations in cellular metabolism . In in vivo studies, the temporal effects of this compound on cellular function have also been observed, with prolonged exposure leading to cumulative effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological effect . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . The primary metabolic pathways include oxidation, reduction, and conjugation reactions . These metabolic processes can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions . Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes . The subcellular localization of this compound can determine its specific biological effects and potential therapeutic applications.
Properties
IUPAC Name |
5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9/h3-6H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDELKKHIZWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.